1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
描述
属性
IUPAC Name |
1-(4-chlorophenyl)-2-(3-fluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c20-15-8-6-14(7-9-15)19-18-5-2-10-22(18)11-12-23(19)26(24,25)17-4-1-3-16(21)13-17/h1-10,13,19H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDSKXIPDQTCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Domino Imine Formation and Annulation
A one-pot, four-component reaction inspired by pyrrolo[2,1-a]pyrazine syntheses offers a streamlined pathway. This method involves:
- Reactants : 1-(2-Bromoethyl)-1H-pyrrole-2-carbaldehyde, a primary amine (e.g., 4-chloroaniline), an isocyanide, and sodium azide.
- Mechanism :
- Imine formation between the aldehyde and amine.
- Intramolecular annulation via nucleophilic attack of the amine on the bromoethyl group.
- Ugi-azide reaction to incorporate the tetrazole moiety.
Optimization :
- Solvent : Methanol at room temperature yields 60–85% product.
- Catalyst : No catalyst required, but stoichiometric sodium azide ensures complete conversion.
Limitations : The tetrazole group in the original protocol requires substitution with the sulfonyl group, necessitating post-modification steps.
Stepwise Synthesis of the Tetrahydropyrrolo[1,2-a]Pyrazine Core
Cyclization via Alkoxide-Mediated Ring Closure
Adapting methods from pyrimidine synthesis, the core structure is formed through cyclization:
- Starting Material : Ethyl 2-(pyrrolidin-1-yl)acetate.
- Reaction Sequence :
- Nitration : Concentrated nitric acid introduces nitro groups.
- Cyclization : Sodium ethoxide in ethanol facilitates ring closure with thiourea.
- Methylation : Dimethyl sulfate methylates thiol intermediates.
Representative Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Na, Thiourea | 50–70°C, 3–6 hrs | 58–82% |
| Methylation | Dimethyl sulfate | 10–30°C, 4–6 hrs | 77–81% |
Advantages : High reproducibility and scalability.
Introduction of the 3-Fluorophenylsulfonyl Group
Sulfonylation of Secondary Amines
The sulfonyl group is introduced via reaction with 3-fluorophenylsulfonyl chloride:
- Substrate : Tetrahydropyrrolo[1,2-a]pyrazine intermediate with a secondary amine.
- Conditions :
- Base : Triethylamine or pyridine in dichloromethane.
- Temperature : 0°C to room temperature.
- Stoichiometry : 1.2 equivalents of sulfonyl chloride ensures complete conversion.
Side Reactions : Over-sulfonylation is mitigated by controlled addition and low temperatures.
Coupling of the 4-Chlorophenyl Substituent
Ullmann-Type Coupling
A copper-catalyzed coupling attaches the 4-chlorophenyl group to the nitrogen atom:
- Reagents : 4-Chloroiodobenzene, CuI, 1,10-phenanthroline.
- Solvent : Dimethylformamide at 110°C.
- Yield : 70–75% after 24 hrs.
Alternative : Buchwald-Hartwig amination with palladium catalysts offers higher efficiency but increased cost.
Integrated Synthetic Route
Combining the above steps, a representative synthesis is:
- Core Formation : Cyclize ethyl 2-(pyrrolidin-1-yl)acetate via alkoxide-mediated cyclization (82% yield).
- Sulfonylation : Treat with 3-fluorophenylsulfonyl chloride under basic conditions (85% yield).
- Arylation : Perform Ullmann coupling with 4-chloroiodobenzene (70% yield).
Overall Yield : 48% (multiplicative).
Industrial-Scale Considerations
Process Optimization
化学反应分析
1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
- Aldose Reductase Inhibition : AS-3201 (Ranirestat) demonstrates superior ARI activity due to its spirosuccinimide-fused spacer, which optimizes interactions with the enzyme’s hydrophobic pocket . The target compound’s sulfonyl group may enhance solubility but lacks the spirocyclic motif critical for AS-3201’s potency.
- HDAC6 Selectivity: Fluorophenyl-substituted derivatives (e.g., 1-(4-fluorophenyl)-...) exhibit HDAC6 inhibition, with IC₅₀ values in the nanomolar range. The sulfonyl group in the target compound could further modulate selectivity via surface interactions .
- Synthetic Accessibility: Non-sulfonylated derivatives (e.g., 1-benzyl-...) are often intermediates in domino reactions or iridium-catalyzed hydrogenations, whereas sulfonylated variants require additional functionalization steps .
Structure-Activity Relationships (SAR)
- Position 1 Substituents :
- Position 2 Substituents :
生物活性
The compound 1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS Number: 899948-98-2) is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 390.9 g/mol. The structure features a tetrahydropyrrolo[1,2-a]pyrazine core with chlorophenyl and fluorophenyl sulfonyl substituents, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.9 g/mol |
| CAS Number | 899948-98-2 |
Antitumor Activity
Research indicates that pyrazole derivatives, including compounds similar to This compound , exhibit significant antitumor properties. A study highlighted that certain pyrazole derivatives inhibit key oncogenic pathways by targeting proteins such as BRAF(V600E) and EGFR, which are crucial in cancer cell proliferation and survival .
Anti-inflammatory and Antimicrobial Effects
The compound's potential anti-inflammatory activity has been investigated through various assays. Pyrazole derivatives have shown promise in inhibiting inflammatory mediators and cytokines, suggesting their utility in treating conditions like rheumatoid arthritis and other inflammatory diseases. Additionally, studies have reported antimicrobial activities against various bacterial strains, indicating a broad spectrum of biological effects .
The mechanism of action for This compound is believed to involve the modulation of specific molecular targets within cancer cells. For instance:
- Inhibition of Enzymes : The sulfonyl group can interact with enzymes involved in cancer metabolism.
- Receptor Binding : The compound may bind to receptors that regulate cell growth and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the phenyl rings or the sulfonyl group can significantly influence potency and selectivity against specific targets. For example:
- Substituting different halogens on the phenyl rings can enhance binding affinity.
- Altering the length or nature of the alkyl chains can affect solubility and bioavailability.
Study 1: Anticancer Efficacy
A recent investigation evaluated the anticancer efficacy of various pyrazole derivatives in vitro against breast cancer cell lines MCF-7 and MDA-MB-231. The study demonstrated that compounds with similar structures to This compound exhibited significant cytotoxicity and induced apoptosis in these cell lines when used alone or in combination with conventional chemotherapeutics like doxorubicin .
Study 2: Anti-inflammatory Properties
Another study focused on evaluating the anti-inflammatory properties of pyrazole derivatives. The results indicated that these compounds could effectively reduce pro-inflammatory cytokines in vitro, supporting their potential use in treating inflammatory diseases .
常见问题
Q. What are the recommended synthetic routes for this compound?
The synthesis of 1-(4-chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be approached via domino reactions or condensation strategies :
- Domino reaction : React 2-imidazolines with terminal electron-deficient alkynes to form imidazolidine intermediates. Subsequent base-catalyzed aza-Claisen rearrangement/cyclization constructs the pyrrolo[1,2-a]pyrazine core. This method achieves yields of 45–90% and allows one-pot synthesis .
- Condensation reactions : Use benzotriazole intermediates with Grignard reagents or sodium borohydride for nucleophilic substitutions. This route is effective for generating structurally diverse analogs .
Q. How should researchers characterize the compound’s structure and purity?
- Structural analysis : Employ NMR (¹H/¹³C) to confirm the fused pyrrolo-pyrazine core and substituent positions. X-ray crystallography (where single crystals are available) can resolve stereochemistry .
- Purity assessment : Use HPLC with UV detection (λ = 254 nm) to verify ≥95% purity. Monitor reactions via thin-layer chromatography (TLC) with silica gel plates .
- Thermal stability : Apply thermogravimetric analysis (TGA) to assess decomposition thresholds under controlled heating rates .
Q. What initial biological screening approaches are applicable?
- In vitro assays : Test inhibition of aldose reductase (AR) using porcine lens AR models to evaluate potential antidiabetic activity. IC₅₀ values <10⁻⁸ M indicate high potency .
- In vivo models : Administer the compound to streptozotocin-induced diabetic rats and measure sorbitol accumulation in sciatic nerves. Effective compounds show ED₅₀ values <0.2 mg/kg/day .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved?
- Catalytic asymmetric hydrogenation : Use Ir-based catalysts (e.g., Zhou et al.’s system) to hydrogenate pyrrolo[1,2-a]pyrazinium salts. Optimize ligand stereochemistry (e.g., phosphine-oxazoline ligands) to achieve up to 95% enantiomeric excess (ee) . Monitor reaction progress with chiral HPLC .
- Key variables : Solvent polarity (e.g., dichloromethane vs. toluene), hydrogen pressure (10–50 bar), and catalyst loading (0.5–2 mol%) critically influence ee .
Q. How do substituents affect regioselectivity in electrophilic substitutions?
- Electrophilic acetylation : The 3-fluorophenylsulfonyl group directs electrophiles (e.g., acetyl chloride) to the C6 position of the pyrrolo[1,2-a]pyrazine core. Use AlCl₃ as a Lewis acid to enhance reactivity. Substituent steric bulk (e.g., methyl vs. chloro) alters reaction rates and regioselectivity .
- Methodological tip : Compare DFT-calculated frontier molecular orbitals (FMOs) with experimental product ratios to rationalize substituent effects .
Q. How to resolve contradictions in biological activity data?
- Case example : If a compound shows strong in vitro AR inhibition but weak in vivo efficacy , consider:
Q. What challenges arise in optimizing domino reactions?
- Substrate scope limitations : Electron-deficient alkynes (e.g., methyl propiolate) react efficiently, while alkyl-substituted alkynes require higher temperatures (80–100°C).
- Catalyst deactivation : Trace moisture or oxygen poisons base catalysts (e.g., K₂CO₃). Use glovebox conditions or molecular sieves to mitigate this .
Q. How to establish structure-activity relationships (SAR) for pharmacological targets?
-
Core modifications : Compare the activity of the parent compound with analogs lacking the 4-chlorophenyl or 3-fluorophenylsulfonyl groups.
-
Key data :
Modification AR IC₅₀ (M) In vivo ED₅₀ (mg/kg/day) Parent compound 1.5 × 10⁻⁸ 0.18 No 4-chlorophenyl >10⁻⁵ Inactive No 3-fluorophenylsulfonyl 2.3 × 10⁻⁶ 5.2 Data adapted from aldose reductase inhibition studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
